(R)-4-Boc-3-Morpholineacetic acid

Beschreibung

The exact mass of the compound (R)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

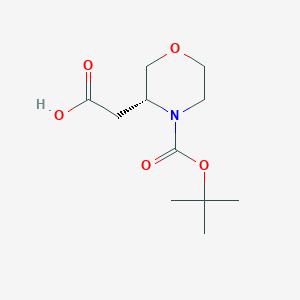

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOPNRRQHPWQMF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466580 | |

| Record name | [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761460-03-1 | |

| Record name | (3R)-4-[(1,1-Dimethylethoxy)carbonyl]-3-morpholineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761460-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 4 Boc 3 Morpholineacetic Acid and Its Derivatives

Anticancer Compound Research

A significant area of focus for the application of (R)-4-Boc-3-Morpholineacetic acid is in the discovery and development of novel anticancer drugs. nih.gov The morpholine (B109124) scaffold is present in several approved anticancer agents and is a key component in many ongoing research programs. ijprems.com

Targeted therapy is a cornerstone of modern cancer treatment, and morpholine-containing compounds are well-suited for this approach. nih.gov They have been successfully used to design inhibitors of key signaling proteins involved in cancer cell growth and proliferation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The development of platinum(IV) complexes incorporating indole-based derivatives, for example, highlights the innovative strategies being used to create more effective and safer chemotherapeutic agents. nih.gov

The structural features of this compound allow for its incorporation into complex molecules that can target specific cancer-related pathways. For instance, its derivatives have been explored in the development of multi-target tyrosine kinase inhibitors, a class of drugs that has shown significant promise in treating various cancers.

Below is a table summarizing key research findings related to the use of morpholine derivatives in anticancer research:

| Compound/Derivative Class | Target/Mechanism of Action | Key Findings | Citations |

| Imidazole-pyridine substituted morpholines | mTOR | Introduction of an alkyl substitution at the 3rd position of the morpholine ring leads to an increase in anticancer activity against MCF-7 and A2780 cancer cell lines. | sci-hub.se |

| Morpholine-containing CNS drug candidates | PI3K, mTOR | These kinases are major targets for treating CNS tumors, and morpholine-containing compounds are effective for targeted therapy. | nih.gov |

| Platinum(IV) complexes with indole (B1671886) pharmacophores | Anticancer activity | Integration of bioactive ligands with platinum complexes enhances anticancer properties. | nih.gov |

| Multi-target tyrosine kinase inhibitors | Multiple receptor tyrosine kinases | Sunitinib, with its unique indol-2-one (B1256649) backbone, demonstrates the potential of novel scaffolds in cancer drug discovery. |

Applications of R 4 Boc 3 Morpholineacetic Acid in Medicinal Chemistry and Drug Discovery

Development of Therapeutic Agents

Antimicrobial Agent Investigations

The morpholine (B109124) ring is the basis for a class of antimicrobial agents. Although specific studies on (R)-4-Boc-3-Morpholineacetic acid are absent, the broader class of morpholine derivatives has been explored for both antifungal and antibacterial applications.

Morpholine-based compounds are well-established as antifungal agents that target the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. nih.govnih.gov Unlike azole antifungals, which primarily inhibit the enzyme lanosterol (B1674476) 14α-demethylase, morpholines act on two different enzymes in the pathway: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase. nih.govnih.gov This inhibition leads to a depletion of ergosterol and an accumulation of toxic intermediate sterols, ultimately disrupting membrane function and inhibiting fungal growth. nih.gov

Commercially available antifungal drugs like Amorolfine and Fenpropimorph are classic examples of this class. nih.gov Research has also focused on creating novel sila-analogues of these morpholine antifungals, where a silicon atom replaces a carbon, which in some cases has led to superior fungicidal activity against a range of human fungal pathogens, including Candida and Aspergillus species. nih.gov

Table 3: Morpholine-Based Ergosterol Biosynthesis Inhibitors

| Compound | Mechanism of Action | Target Enzymes | Reference |

|---|---|---|---|

| Amorolfine | Ergosterol Biosynthesis Inhibition | Sterol Δ14-reductase, Sterol Δ7-Δ8-isomerase | nih.govnih.gov |

| Fenpropimorph | Ergosterol Biosynthesis Inhibition | Sterol Δ14-reductase, Sterol Δ7-Δ8-isomerase | nih.govnih.gov |

| Sila-analogue 24 | Ergosterol Biosynthesis Inhibition | Sterol reductase and isomerase enzymes | nih.gov |

This table lists established morpholine antifungals and their mechanism.

Several studies have reported the synthesis and evaluation of morpholine derivatives for antibacterial activity. A series of 4-(2-(N-aralkyl)arylsulfamoyl)ethyl)morpholine derivatives showed good inhibitory action against various Gram-negative bacterial strains. indexcopernicus.comresearchgate.net In another study, newly synthesized morpholine-derived benzenesulphonamides were moderately active against Bacillus subtilis and Salmonella typhi. chemsociety.org.ng While these studies establish the potential of the morpholine scaffold in developing antibacterial agents, detailed investigations into their specific mechanism of action, such as their effect on bacterial membrane integrity, are not extensively documented in the available literature. One study noted that a 4-(Phenylsulfonyl) morpholine compound, while not potently antimicrobial on its own, was able to modulate the activity of aminoglycoside antibiotics against multi-drug resistant strains. nih.gov

Table 4: Antibacterial Activity of Selected Morpholine Derivatives

| Compound Class | Test Organism | Activity Noted | Reference |

|---|---|---|---|

| 4-(2-(N-aralkyl)arylsulfamoyl)ethyl)morpholines | Gram-negative bacteria | Good inhibitory action | researchgate.net |

| 4(-phenylsulonphonyl)morpholine | Bacillus subtilis | Moderate activity | chemsociety.org.ng |

| N-(4-(4-Methylbenzene-1-sulphonyl)morpholine) | Bacillus subtilis, Salmonella typhi | Moderate activity | chemsociety.org.ng |

This table summarizes antibacterial findings for various morpholine-containing compounds.

Neurological Disorder Treatment Approaches

The morpholine heterocycle is a valuable scaffold in the discovery of drugs targeting the central nervous system (CNS). tandfonline.com Its physicochemical properties, including a pKa that enhances blood solubility and a structure that allows for favorable interactions, can improve permeability across the blood-brain barrier (BBB), a critical requirement for CNS-active drugs. nih.gov

Morpholine derivatives have been investigated for a range of neurological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's. tandfonline.comjournal-vniispk.ru The scaffold can serve to correctly position other chemical groups to interact with key enzymes and receptors. acs.org For example, morpholine-based chalcones have been identified as potent inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), two important targets in Parkinson's and Alzheimer's disease therapy. tandfonline.com The replacement of other heterocyclic units, such as pyrrolidine (B122466) or imidazole, with a morpholine ring has been shown to significantly enhance inhibitory potency against these enzymes. tandfonline.com

Antileishmanial Drug Development via Proteasome Inhibition

Leishmaniasis is a parasitic disease requiring new and more effective treatments. The morpholine scaffold has been incorporated into compounds tested for antileishmanial activity. While the prompt specifies proteasome inhibition as a mechanism, the available literature on morpholine-containing antileishmanial compounds does not focus on this specific target. Instead, research has highlighted other potential mechanisms. For instance, a study on 1,2,4-triazole (B32235) derivatives bearing a morpholine moiety reported antiparasitic activity against Leishmania infantum promastigotes. cdnsciencepub.com Another review noted that replacing a dimethylamino group with a morpholine ring in a series of quinoline (B57606) derivatives resulted in compounds with a similar high level of potency against the parasite. nih.gov The mechanism of action for other classes of antileishmanial agents, such as 4-aminoquinolines, has been linked to the induction of mitochondrial dysfunction and oxidative stress in the parasite. nih.gov

Table 5: Antileishmanial Activity of a Morpholine-Containing Compound

| Compound | Test Organism | Measurement | Value | Reference |

|---|

| Compound II (1,2,4-triazole derivative) | Leishmania infantum promastigotes | MIC | 312 µg/mL | cdnsciencepub.com |

This table presents data for a morpholine-containing compound investigated for antileishmanial activity.

Integration into Unnatural Amino Acid Frameworks

The core structure of this compound, featuring a protected amine and a carboxylic acid group, provides a versatile platform for its derivatization into novel amino acid analogs. The Boc (tert-butyloxycarbonyl) protecting group ensures stability during synthesis and can be selectively removed to allow for peptide bond formation. The morpholine ring introduces a unique heterocyclic element that can influence the local conformation of a peptide or protein upon incorporation.

Genetic code expansion is a revolutionary technique that enables the site-specific incorporation of UAAs into proteins in living organisms. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like UAG) and charges the tRNA with the desired UAA.

While there is currently no direct published evidence of this compound itself being incorporated into proteins via genetic code expansion, its structure suggests its potential as a scaffold for creating novel UAAs. To be utilized in this context, this compound would first need to be chemically modified to create a suitable UAA. This could involve, for example, the introduction of a bioorthogonal handle (e.g., an azide (B81097) or alkyne) to the morpholine ring. This modified UAA could then be used in a selection system to evolve a specific aminoacyl-tRNA synthetase capable of recognizing it and facilitating its incorporation into a target protein.

Table 1: Potential Modifications of this compound for Genetic Code Expansion

| Modification Strategy | Resulting Functional Group | Potential Application |

| Alkylation of the morpholine nitrogen (after Boc deprotection) | Secondary or tertiary amine | Altering local basicity and hydrogen bonding |

| Functionalization of the morpholine ring | Introduction of bioorthogonal handles (azides, alkynes) | Site-specific conjugation of therapeutic payloads or imaging agents |

| Extension of the acetic acid side chain | Longer linkers | Probing protein-protein interactions |

The successful incorporation of a morpholine-containing UAA could introduce unique structural and functional properties to a protein. The constrained geometry of the morpholine ring could be used to induce specific turns or folds in the polypeptide chain, thereby modulating protein stability or activity.

The design of novel protein-based biotherapeutics often focuses on improving their stability, efficacy, and pharmacokinetic properties. The incorporation of UAAs with unique chemical features is a key strategy in this endeavor.

A UAA derived from this compound could offer several advantages in the design of biotherapeutics. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its favorable metabolic stability and ability to improve pharmacokinetic profiles of small molecules. nih.gov Translating this to protein therapeutics, the incorporation of a morpholine-containing UAA could potentially enhance resistance to proteolytic degradation, leading to a longer circulating half-life.

Furthermore, the rigid nature of the morpholine ring could be exploited to pre-organize the conformation of a peptide or protein into a bioactive state. For example, in the design of peptide-based drugs that mimic a specific protein loop, the incorporation of a morpholine-derived UAA could help to stabilize the desired loop structure, leading to higher binding affinity and specificity for the target receptor.

Table 2: Potential Impact of Morpholine-Containing UAAs on Biotherapeutic Properties

| Property | Potential Effect of Morpholine-UAA Incorporation | Rationale |

| Proteolytic Stability | Increased | The unnatural morpholine structure may not be recognized by proteases. |

| Conformational Rigidity | Increased | The cyclic nature of the morpholine ring restricts bond rotation. |

| Pharmacokinetics | Improved | The morpholine moiety is often associated with better metabolic stability. |

| Binding Affinity | Potentially enhanced | Pre-organization of the peptide backbone can lead to a lower entropic penalty upon binding. |

Site-specific protein crosslinking is a powerful tool for studying protein-protein interactions, mapping interaction interfaces, and stabilizing protein complexes. This technique often relies on the incorporation of UAAs with photoreactive or chemically reactive groups that can be activated to form covalent bonds with nearby residues.

While this compound itself is not a crosslinking agent, it can serve as a building block for the synthesis of novel crosslinking UAAs. For instance, the morpholine ring could be functionalized with a photoreactive group, such as a diazirine or an aryl azide. Upon incorporation into a protein and exposure to UV light, this group would generate a highly reactive carbene or nitrene species, respectively, which could then form a covalent bond with a neighboring amino acid side chain.

The defined stereochemistry of this compound could be advantageous in this context, allowing for precise positioning of the photoreactive group within the protein structure. This would enable more controlled and specific crosslinking, providing higher-resolution information about protein interactions.

Table 3: Hypothetical Crosslinking UAA Derived from this compound

| Crosslinking UAA Structure | Photoreactive Group | Activation Method | Target Residues |

| (R)-4-Boc-3-(diazirinyl-morpholine)acetic acid | Diazirine | UV light | C-H bonds |

| (R)-4-Boc-3-(azido-phenyl-morpholine)acetic acid | Aryl azide | UV light | C-H bonds, nucleophiles |

Role of R 4 Boc 3 Morpholineacetic Acid in Chemical Biology and Advanced Materials

Application as a Core Synthon in Complex Organic Molecules

(R)-4-Boc-3-Morpholineacetic acid serves as a valuable chiral building block, or synthon, in the intricate art of organic synthesis. The term "chiral" signifies that the molecule is non-superimposable on its mirror image, a fundamental property in biological systems where molecular recognition is highly specific. The defined stereochemistry at the C3 position of the morpholine (B109124) ring is of paramount importance for the construction of enantiomerically pure bioactive molecules.

The morpholine scaffold itself is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and bioavailability. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled reactivity during multi-step syntheses. This protecting group can be selectively removed under specific conditions, revealing a secondary amine that can participate in further chemical transformations. The carboxylic acid functional group provides a convenient handle for forming amide bonds, esters, or other linkages, enabling the covalent attachment of the morpholine unit to other molecular fragments.

While specific, publicly documented examples of complex molecules synthesized directly from this compound are not extensively available in peer-reviewed literature, the principles of synthetic chemistry strongly support its utility. Its structural analogy to other widely used chiral morpholine derivatives suggests its potential in the synthesis of a variety of therapeutic agents, including but not limited to enzyme inhibitors, receptor antagonists, and novel antibiotics. The combination of its chirality, the versatile morpholine ring, and its functional handles makes it a highly attractive starting material for the discovery and development of new chemical entities with therapeutic potential.

Polymer Chemistry and Material Science Innovations

The unique chemical structure of this compound also lends itself to applications in the field of polymer chemistry and material science, where the demand for functional and well-defined polymeric materials is ever-increasing.

Crosslinking is a critical process in polymer chemistry that involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network. This network structure imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting material. Morpholine derivatives, in a general sense, have been identified as effective crosslinking agents.

This compound possesses two key functional groups that could potentially engage in crosslinking reactions. The carboxylic acid can react with hydroxyl or amine groups on other polymer chains to form ester or amide linkages. Following the removal of the Boc protecting group, the secondary amine on the morpholine ring becomes available to react with various functional groups, such as epoxides or isocyanates, providing another avenue for crosslinking. This dual functionality offers the potential to create polymers with tunable crosslink densities and, consequently, tailored physical properties.

The development of novel polymeric architectures with specific functions is a major goal in modern material science. Morpholine-based monomers have been utilized in the creation of "smart" hydrogels, which are crosslinked polymer networks that can swell and shrink in response to external stimuli such as pH or temperature.

The structure of this compound makes it a promising candidate for incorporation into such advanced materials. The morpholine ring can impart hydrophilicity to a polymer backbone, while the chiral acetic acid side chain could introduce specific recognition sites or influence the self-assembly of the polymer chains. By polymerizing this monomer, or copolymerizing it with other monomers, new polymeric architectures with unique properties could be achieved. For instance, the controlled arrangement of the chiral side chains could lead to the formation of helical polymers or materials with chiroptical properties.

Potential Applications of Morpholine-Based Polymeric Architectures

| Polymeric Architecture | Potential Application |

| Smart Hydrogels | Drug delivery, tissue engineering |

| Chiral Polymers | Enantioselective separations, chiral catalysis |

| Functional Coatings | Biocompatible surfaces, anti-fouling materials |

Chelating Agent Potential in Chemical Systems

Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, effectively sequestering it. This property is crucial in a wide range of applications, from removing heavy metals in environmental remediation to delivering metal-based diagnostic or therapeutic agents in medicine.

The structure of this compound contains several heteroatoms—two oxygen atoms and one nitrogen atom in the morpholine ring, and two oxygen atoms in the carboxylic acid group—that possess lone pairs of electrons. These lone pairs can potentially coordinate with metal ions. The spatial arrangement of these atoms may allow the molecule to act as a multidentate ligand, wrapping around a metal ion to form a stable chelate complex.

While specific studies on the chelating properties of this compound are not prominent in the available literature, the fundamental principles of coordination chemistry suggest its potential in this area. The ability of related morpholine-containing compounds and molecules with carboxylic acid groups to chelate metal ions is well-established. Further research would be necessary to determine the specific binding affinities and selectivity of this compound for different metal ions. Such studies could unveil new applications for this versatile compound in areas such as catalysis, analytical chemistry, and bioinorganic chemistry.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational approaches are becoming indispensable tools in modern drug discovery, offering insights that can accelerate the design and optimization of lead compounds. For derivatives of (R)-4-Boc-3-Morpholineacetic acid, these methods are crucial for understanding their interactions with biological targets at a molecular level.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to predict and analyze the binding of small molecules to protein targets. For example, in the development of inhibitors for enzymes like carbonic anhydrase, molecular docking can reveal key interactions between morpholine-based compounds and the active site residues. accelachem.com These studies help to visualize how the morpholine (B109124) ring, the acetic acid side chain, and any further modifications can be oriented to maximize binding affinity and selectivity. Understanding these binding modes is the first step toward the rational design of more potent and specific inhibitors. accelachem.commdpi.commdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for identifying the chemical features of a molecule that are responsible for its biological activity. For morpholine derivatives, SAR studies have revealed that substitutions on the morpholine nitrogen and modifications of the side chain can have a significant impact on their pharmacological profile.

3D-QSAR models, such as those developed for morpholine-containing dopamine (B1211576) D4 receptor ligands, can provide a three-dimensional map of the physicochemical properties that correlate with biological activity. These models can highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for activity, thereby guiding the synthesis of new, more potent analogs.

Table 1: Key Computational Techniques in the Study of Morpholineacetic Acid Derivatives

| Computational Technique | Application | Insights Gained |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Identifies key binding interactions (e.g., hydrogen bonds, hydrophobic contacts) and helps to rank potential drug candidates. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Provides information on the stability of the ligand-protein complex and conformational changes that may occur upon binding. |

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity. | Generates a predictive model that can guide the design of new molecules with improved activity. |

Mechanistic Insights into Biological Action

Beyond predicting binding, it is crucial to understand the functional consequences of a ligand interacting with its target and its effects on cellular processes.

For derivatives of this compound that are designed as enzyme inhibitors, detailed kinetic studies are essential. These studies determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide the inhibition constant (Ki), a measure of the inhibitor's potency. For instance, kinetic analysis of morpholine-based thiazole (B1198619) derivatives as carbonic anhydrase II inhibitors has demonstrated their concentration-dependent inhibition. accelachem.com Assessing the specificity of these compounds against a panel of related enzymes is also critical to minimize off-target effects.

The ultimate goal of a therapeutic agent is to modulate a cellular pathway to achieve a desired physiological effect. Research in this area would involve treating cells with derivatives of this compound and observing the downstream effects. This could include changes in gene expression, protein phosphorylation cascades, or other cellular signaling events. While specific studies on this compound are nascent, the broader class of morpholine-containing molecules has been shown to modulate various pathways involved in cancer and inflammation.

Expanding the Chemical Space of Morpholineacetic Acid Derivatives

The versatility of this compound as a chemical scaffold allows for the creation of diverse libraries of new compounds. The Boc (tert-butyloxycarbonyl) protecting group on the morpholine nitrogen can be readily removed, allowing for the introduction of a wide array of substituents. Similarly, the carboxylic acid group can be converted to various amides, esters, and other functional groups.

Recent synthetic methodologies, including solid-phase synthesis, have enabled the efficient production of libraries of morpholine-3-carboxylic acid derivatives. accelachem.com This expansion of chemical space is critical for exploring a wider range of biological targets and for optimizing the pharmacokinetic properties of lead compounds. The synthesis of novel phenylacetic acid derivatives from various starting materials has also demonstrated the potential for creating new compounds with valuable biological activities.

Translational Research and Preclinical Candidate Development

The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. nih.govresearchgate.net Its incorporation can enhance solubility, metabolic stability, and bioavailability. nih.gov this compound serves as a key starting material for introducing this valuable scaffold into a variety of therapeutic molecules, particularly in the realm of oncology and neurodegenerative diseases. nih.govresearchgate.net

Preclinical Evaluation of Morpholine-Containing Compounds

Several preclinical studies have highlighted the potential of drug candidates derived from morpholine scaffolds. While direct preclinical data for compounds explicitly synthesized from this compound is not always publicly detailed, the evaluation of structurally related morpholine derivatives provides strong evidence of the scaffold's therapeutic promise.

For instance, in the field of oncology, a series of morpholine-substituted quinazoline (B50416) derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines. Compounds AK-3 and AK-10 from this series demonstrated significant activity. nih.gov

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | SHSY-5Y IC50 (µM) |

|---|---|---|---|

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Furthermore, research into mTOR inhibitors, a critical target in cancer therapy, has led to the development of morpholine-substituted tetrahydroquinoline derivatives. nih.gov Compound 10e from this class exhibited exceptional preclinical activity against the A549 lung cancer cell line, with an IC50 value of 0.033 µM, and was shown to induce apoptosis in a dose-dependent manner. nih.gov

Another notable example is the morpholine derivative MESA (N-(4-morpholinomethylene)ethanesulfonamide), which has been identified as a potential inducer of ferroptosis in prostate and ovarian cancer cells by targeting the NRF2 protein. researchgate.net This highlights a novel mechanism of action for morpholine-containing compounds in cancer therapy.

In the context of neurodegenerative diseases, pyrimidine-morpholine hybrids have been investigated as potent cholinesterase inhibitors for the potential treatment of Alzheimer's disease. Compound 5h from this series emerged as a lead candidate with significant inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 5h | 0.43 ± 0.42 | 2.5 ± 0.04 |

| Neostigmine (Reference) | 16.3 ± 1.12 | - |

These examples underscore the therapeutic potential of the morpholine scaffold, which can be readily accessed through synthetic routes involving this compound, paving the way for the development of new preclinical candidates.

Emerging Applications in Chemical Biology and Material Science

Beyond its role in traditional drug discovery, this compound is finding new utility in the fields of chemical biology and material science. Its adaptable structure allows for its incorporation into a range of functional molecules and materials.

Use in Chemical Biology

In chemical biology, the development of specific chemical probes is crucial for understanding complex biological processes. arxiv.org The morpholine acetic acid scaffold can be functionalized to create such probes. For example, it can be used in the synthesis of constrained peptides and peptidomimetics, which are valuable tools for studying protein-protein interactions and for use as therapeutic leads themselves. nih.govnih.gov The defined stereochemistry of the (R)-isomer is particularly important in creating probes with high target specificity. While specific examples of fluorescent probes directly synthesized from this compound are emerging, the principles of probe design suggest its high potential in this area. nih.gov

Applications in Material Science

The versatility of the morpholine nucleus extends to the creation of novel polymers and the functionalization of material surfaces. nih.gov

Functional Polymers and Hydrogels: Morpholine-derived polymers have been explored for their stimuli-responsive properties, making them suitable for "smart" hydrogels for drug delivery and tissue engineering. scienceopen.com For instance, hydrogels functionalized with morpholine moieties have demonstrated a response to carbon dioxide, exhibiting reversible swelling. scienceopen.com These materials can be designed to release encapsulated drugs in response to specific physiological cues. The carboxylic acid and protected amine functionalities of this compound make it an ideal monomer or cross-linking agent for the synthesis of such advanced polymeric systems. nih.gov

Surface Modification: The adhesion and growth of cells on biomaterials are critical for the success of medical implants and tissue engineering scaffolds. nih.gov The surface properties of these materials can be tailored by chemical functionalization. nih.gov Morpholine derivatives can be grafted onto surfaces to alter their chemical and physical properties, thereby influencing cell-material interactions. nih.gov The ability to control surface properties such as charge and hydrophilicity can be used to enhance the adhesion and proliferation of specific cell types, a crucial aspect of creating biocompatible and bioactive materials.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (R)-4-Boc-3-Morpholineacetic acid to ensure stability?

- Methodological Answer : Store the compound at room temperature (RT) in a tightly sealed container under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc protecting group. Moisture-sensitive compounds like this require desiccants in storage environments . For extended stability, monitor purity via HPLC every 6 months.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare H and C NMR peaks with literature values for Boc-protected morpholine derivatives. For example, the tert-butyl group in Boc typically resonates at ~1.4 ppm in H NMR .

- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M+H]) at m/z 245.27 (calculated for CHNO) .

- Chiral HPLC : Verify enantiomeric purity using a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer :

- Step 1 : Start with (R)-3-morpholineacetic acid.

- Step 2 : Protect the amine group using di-tert-butyl dicarbonate (BocO) in a dichloromethane (DCM) solution with a catalytic base (e.g., DMAP) .

- Step 3 : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient). Typical yield: 60–75%.

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during the synthesis of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s catalyst) during the Boc protection step to minimize racemization.

- Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze the undesired (S)-enantiomer .

- Quality Control : Monitor ee via chiral HPLC at each synthetic step. A deviation >2% ee requires reprocessing .

Q. What experimental strategies mitigate racemization when incorporating this compound into peptide chains?

- Methodological Answer :

- Low-Temperature Coupling : Perform peptide bond formation at 0–4°C to reduce thermal racemization.

- Mild Deprotection : Use trifluoroacetic acid (TFA) in DCM (1:9 v/v) for Boc removal, as harsh conditions (e.g., HCl/dioxane) increase racemization risk .

- Additive Use : Include 1-hydroxybenzotriazole (HOBt) to suppress racemization during activation .

Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Stability Table :

| pH Range | Solvent System | Half-Life (25°C) |

|---|---|---|

| 2–4 | Water/ACN (1:1) | >48 hours |

| 7–8 | Water/ACN (1:1) | <12 hours |

| >9 | Pure Water | <2 hours |

- Mechanism : Alkaline conditions hydrolyze the Boc group, while acidic conditions protonate the morpholine nitrogen, destabilizing the compound .

Q. What analytical techniques resolve contradictions in reported bioactivity data for Boc-protected morpholine derivatives?

- Methodological Answer :

- Controlled Replication : Reproduce assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .

- Meta-Analysis : Compare datasets using multivariate regression to identify confounding variables (e.g., solvent impurities, ee variability) .

- Resource Theory Framework : Apply Conservation of Resources (COR) theory to model how experimental stressors (e.g., light exposure) degrade compound integrity over time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported Boc-deprotection efficiencies for this compound?

- Methodological Answer :

- Variable Identification : Test deprotection protocols (e.g., TFA vs. HCl) across labs to isolate procedural differences .

- Cross-Lagged SEM Modeling : Adapt structural equation models (SEM) to analyze time-dependent degradation pathways (e.g., Boc cleavage vs. morpholine ring oxidation) .

- Error Margins : Report confidence intervals for yields (e.g., 95% CI: 68–72%) to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.